

# physicochemical properties of 2,1,3-Benzothiadiazol-4-ylboronic acid

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## Compound of Interest

Compound Name: 2,1,3-Benzothiadiazol-4-ylboronic acid

Cat. No.: B1531055

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## An In-Depth Technical Guide to the Physicochemical Properties of 2,1,3-Benzothiadiazol-4-ylboronic Acid

**Abstract:** The 2,1,3-benzothiadiazole scaffold is a privileged electron-acceptor unit integral to advancements in functional materials and medicinal chemistry.[1][2] Its derivatives are foundational in developing fluorescent probes, organic electronics, and novel therapeutics.[3][4][5] This guide provides a comprehensive framework for the characterization of **2,1,3-Benzothiadiazol-4-ylboronic acid**. While specific experimental data for this mono-boronic acid isomer is not extensively published, this document outlines the foundational principles and detailed experimental protocols necessary for its full physicochemical profiling. We will leverage data from closely related analogs and the parent heterocycle to establish a predictive baseline and explain the causality behind the essential characterization workflows required for any research or drug development program involving this compound.

## Core Molecular & Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. The table below summarizes the core identifiers for **2,1,3-Benzothiadiazol-4-ylboronic acid** and includes data from key analogs where direct information is unavailable.

Property	Value / Information	Source / Comment
IUPAC Name	(2,1,3-Benzothiadiazol-4-yl)boronic acid	---
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BN <sub>2</sub> O <sub>2</sub> S	Calculated
Molecular Weight	179.99 g/mol	Calculated
CAS Number	Not explicitly assigned.	Closest analogs are 934365-16-9 for the 4,7-bis(pinacol ester)[6] and 1332458-85-1 for the 4,7-diboronic acid.[7]
Physical Form	Expected to be a powder or crystalline solid.	Based on related boronic acids and benzothiadiazole derivatives.[8][9]
Melting Point (°C)	To Be Determined (TBD)	The related 4,7-bis(pinacol ester) melts at 207-212 °C.[6] The parent 2,1,3-Benzothiadiazole melts at 54.0 °C.[2]
pKa	TBD	Expected to be in the range of 8-10, typical for arylboronic acids, influenced by the electron-withdrawing benzothiadiazole core.[10]
LogP / LogD	TBD	A calculated log Pow for the parent heterocycle is 2.01, suggesting moderate lipophilicity.[11] The boronic acid moiety will increase hydrophilicity.
Solubility	TBD	Boronic acids often exhibit low aqueous solubility, which can be pH-dependent and may be

enhanced by forming esters  
with polyols like mannitol.[12]

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## Foundational Principles for Characterization

The chemical behavior of **2,1,3-Benzothiadiazol-4-ylboronic acid** is dictated by the interplay between its two key functional components: the boronic acid group and the benzothiadiazole ring system.

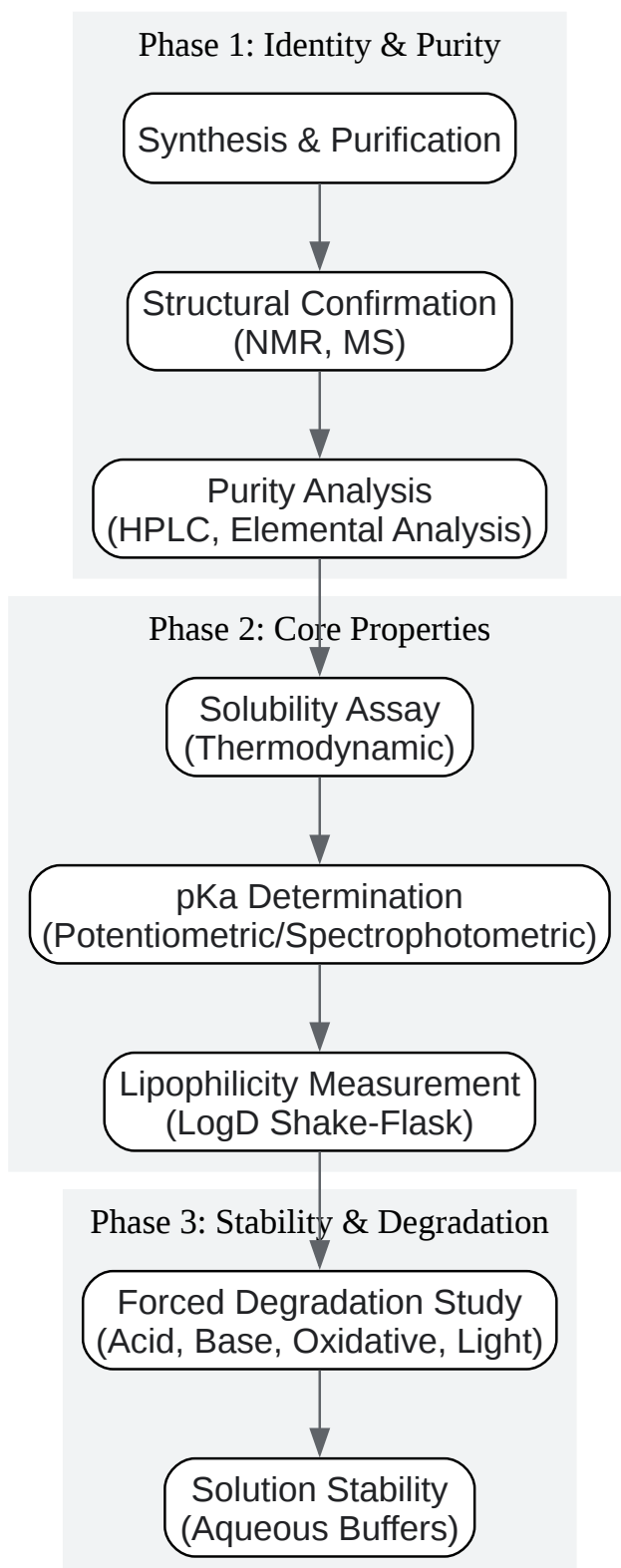
- **The Boronic Acid Moiety:** This functional group is a Lewis acid, capable of accepting an electron pair. This property is central to its utility and its physicochemical behavior. In aqueous solution, it exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[10][12] This equilibrium is pH-dependent and is the basis for its pKa. The ability of boronic acids to form reversible covalent esters with cis-diols is a hallmark of their chemistry, a principle widely exploited in glucose sensors and for improving formulation solubility.[12][13]
- **The 2,1,3-Benzothiadiazole Core:** This bicyclic heterocycle is aromatic and known for its strong electron-withdrawing character.[1][14] This electronic property influences the acidity of the boronic acid group and is responsible for the unique photophysical (fluorescent) properties seen in many of its derivatives.[5][15] Its planar structure can promote  $\pi$ - $\pi$  stacking interactions in the solid state.[1]

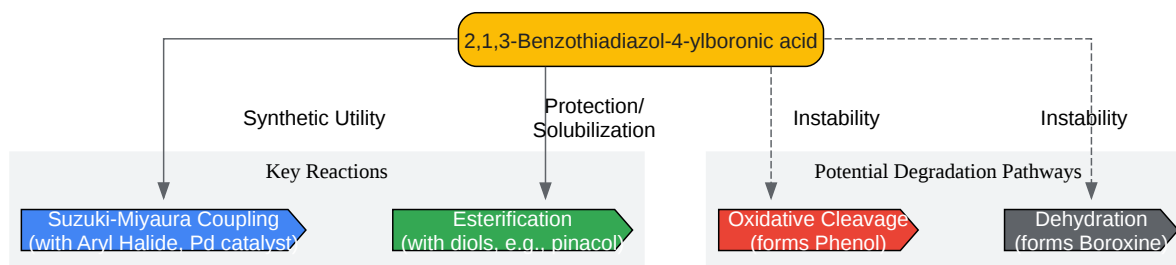
## Experimental Protocols for Physicochemical Characterization

The following protocols provide a robust framework for determining the key physicochemical parameters essential for drug development and materials science applications.

## Workflow for Comprehensive Physicochemical Profiling

The characterization process follows a logical progression from fundamental identity confirmation to functional stability assessment.





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